molecular formula C13H22N2O2 B2421561 N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide CAS No. 1311802-83-1

N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide

Cat. No.: B2421561
CAS No.: 1311802-83-1
M. Wt: 238.331
InChI Key: QTJBMFYHIFWHQR-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyanobutyl group and a cyclohexyloxy group attached to an acetamide backbone. Its unique structure makes it an interesting subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide typically involves the reaction of 1-cyanobutylamine with 2-(cyclohexyloxy)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, often around 0-5°C, to ensure the formation of the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production quality. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the cyanobutyl or cyclohexyloxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanobutyl)benzamide: Similar in structure but with a benzamide group instead of a cyclohexyloxy group.

    N-(1-cyanobutyl)-2-(methoxy)acetamide: Similar but with a methoxy group instead of a cyclohexyloxy group.

Uniqueness

N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide is unique due to the presence of the cyclohexyloxy group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-(1-cyanobutyl)-2-cyclohexyloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-2-6-11(9-14)15-13(16)10-17-12-7-4-3-5-8-12/h11-12H,2-8,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJBMFYHIFWHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)COC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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